
N-(pyrimidin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyrimidin-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring attached to a pyrimidine moiety, with a carboxamide functional group. The presence of these functional groups and the heterocyclic nature of the compound contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with piperidine-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine and piperidine moieties . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(pyrimidin-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyrimidin-2-yl)piperidine-4-carboxylic acid, while reduction can produce N-(pyrimidin-2-yl)piperidine-4-amine .
Wissenschaftliche Forschungsanwendungen
N-(pyrimidin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein kinase B (Akt), the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell survival, proliferation, and metabolism, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also targets protein kinase B (Akt) and has shown potent inhibitory activity with high selectivity.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Known for its anti-angiogenic and DNA cleavage activities, making it a potential anticancer agent.
Uniqueness
N-(pyrimidin-2-yl)piperidine-4-carboxamide stands out due to its balanced chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H14N4O |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H14N4O/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15) |
InChI-Schlüssel |
YPZGRGSWLCFJJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


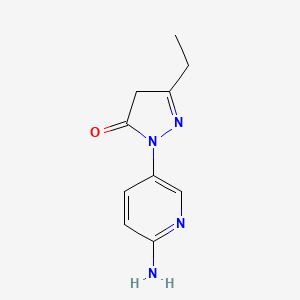
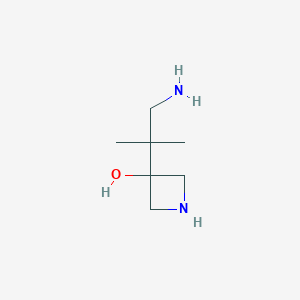

![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)

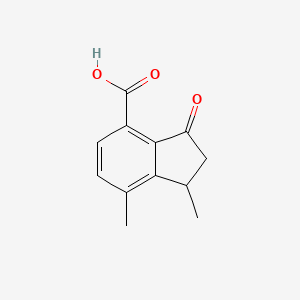
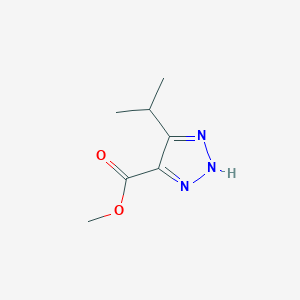
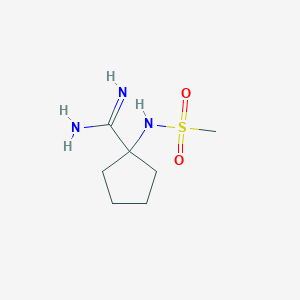
![5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13202379.png)
![3-Chloro-2-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13202387.png)
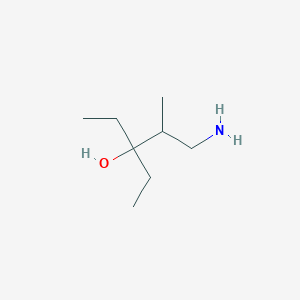
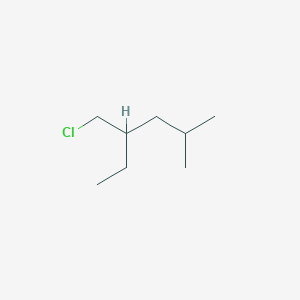
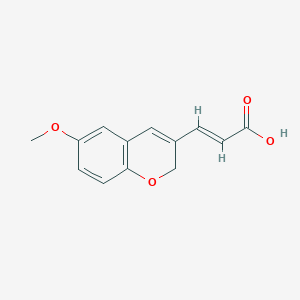
![1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine](/img/structure/B13202411.png)
